molecular formula C11H20N2O2 B1476845 2-(1-Hydroxyethyl)-1-prolylpyrrolidine CAS No. 2097948-88-2

2-(1-Hydroxyethyl)-1-prolylpyrrolidine

Cat. No.: B1476845
CAS No.: 2097948-88-2
M. Wt: 212.29 g/mol
InChI Key: GZSJBYWZBPYBHO-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-1-prolylpyrrolidine is a sophisticated chiral pyrrolidine derivative designed for advanced pharmaceutical and neurobiological research. This compound integrates a hydroxyethyl moiety with a prolyl group on the pyrrolidine scaffold, a structure renowned in medicinal chemistry for its three-dimensional coverage and ability to influence stereochemistry and binding interactions with enantioselective biological targets . The pyrrolidine ring is a privileged structure in drug discovery, contributing to favorable physicochemical parameters and is found in numerous bioactive molecules . Researchers can leverage this compound as a key building block in developing novel therapeutic agents. Its structural features are particularly relevant for central nervous system (CNS) drug discovery. Recent studies on novel hybrid pyrrolidin-2-one derivatives have demonstrated potent broad-spectrum antiseizure and antinociceptive (pain-blocking) effects in preclinical models, showing activity in pharmacoresistant seizure models and exhibiting a multimodal mechanism of action that includes TRPV1 antagonism and voltage-gated sodium channel inhibition . Given its prolyl component, derived from proline, this compound may also serve as a critical intermediate in synthesizing complex molecules for studying neurodegenerative diseases or neuropathic pain. It is intended for use in laboratory research applications only, including as a standard in analytical chemistry, a monomer in polymer science, or a precursor in synthetic chemistry. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

2097948-88-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

[2-(1-hydroxyethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C11H20N2O2/c1-8(14)10-5-3-7-13(10)11(15)9-4-2-6-12-9/h8-10,12,14H,2-7H2,1H3

InChI Key

GZSJBYWZBPYBHO-UHFFFAOYSA-N

SMILES

CC(C1CCCN1C(=O)C2CCCN2)O

Canonical SMILES

CC(C1CCCN1C(=O)C2CCCN2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Features

Key structural distinctions among analogs include:

  • Substituent position : The hydroxyethyl group is located at the 1-position in 1-(2-hydroxyethyl) pyrrolidine () versus the 2-position in 2-(2-hydroxyethyl)-1-methylpyrrolidine ().
  • Functional groups : The tert-butyl carbamate protective group in tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate () modifies steric and electronic properties compared to unprotected derivatives.
  • Molecular weight : Ranges from 129.20 (2-(2-hydroxyethyl)-1-methylpyrrolidine) to 215.29 (tert-butyl derivative), highlighting the impact of substituents on mass .

Physicochemical Properties

  • Density and viscosity: Aqueous solutions of 1-(2-hydroxyethyl) pyrrolidine and 3-amino-1-propanol exhibit concentration-dependent density and viscosity changes. For instance, mixtures of these compounds show non-ideal behavior, suggesting intermolecular interactions that may influence solubility in related hydroxyethyl-pyrrolidine derivatives .
  • Unprotected analogs, like 2-(2-hydroxyethyl)-1-methylpyrrolidine, lack detailed stability data but are listed as pharmacopoeia standards, implying industrial relevance .

Data Table: Comparative Analysis of Key Analogs

Compound Name Molecular Formula Molecular Weight CAS No. Purity Key Substituents
1-(2-Hydroxyethyl) pyrrolidine C₆H₁₃NO Not reported Not provided Not reported 1-(2-hydroxyethyl)
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 916145-68-1 95% 2-(1-hydroxyethyl), tert-butyl carbamate
2-(2-Hydroxyethyl)-1-methylpyrrolidine C₇H₁₅NO 129.20 67004-64-2 Not reported 2-(2-hydroxyethyl), 1-methyl

Research Findings and Limitations

  • Density/viscosity trends : demonstrates that hydroxyethyl-pyrrolidine derivatives exhibit complex solution behavior, which may extrapolate to 2-(1-hydroxyethyl)-1-prolylpyrrolidine’s solvent interactions. However, direct measurements for the target compound are absent.
  • Structural variability : Positional isomerism (e.g., 1- vs. 2-hydroxyethyl) and protective groups significantly alter molecular properties, complicating direct comparisons .
  • Data gaps: No explicit studies on the target compound’s bioactivity, stability, or synthesis are available in the provided evidence, necessitating caution in extrapolating findings.

Preparation Methods

Preparation Approaches

Two main synthetic strategies are reported for compounds structurally related to 2-(1-Hydroxyethyl)-1-prolylpyrrolidine:

  • Modification of Existing Pyrrolidine Derivatives:
    This approach involves functionalizing a preformed pyrrolidine ring, often starting from proline or its derivatives. Cross-coupling reactions, Mannich-type reactions, and decarboxylative arylations are common methods to introduce substituents at the 2-position of the pyrrolidine ring.

    • Example: Decarboxylative (hetero)arylation of proline derivatives to introduce aryl or hydroxyalkyl groups at the 2-position.
    • Reagents: Bases such as triethylamine or diisopropylethylamine, inert solvents like N-methyl-2-pyrrolidone (NMP).
    • Advantages: High regioselectivity and potential for enantiomerically pure products.
    • Challenges: Requires careful control of reaction conditions to avoid racemization or side reactions.
  • Construction of Pyrrolidine Ring from Acyclic Precursors:
    This method involves cyclization reactions from linear precursors containing appropriate functional groups. Intramolecular cyclization and Mannich-type reactions are frequently employed.

    • Example: Intramolecular cyclization of N-(4,4-diethoxybutyl)ureas to form pyrrolidine-1-carboxamides, which can be further functionalized.
    • Reaction conditions: Acid or base catalysis, often under inert atmosphere to prevent oxidation.
    • Benefits: Modular approach allowing diverse substitution patterns.
    • Limitations: Multi-step synthesis and potential for low overall yield.

Specific Synthetic Route for this compound

While direct literature on the exact preparation of this compound is limited, related compounds such as 1-methyl-2-(2-hydroxyethyl)pyrrolidine have been synthesized efficiently on a ton scale, offering insights into scalable methods applicable to our target compound.

Key steps in the preparation:

Step Reaction Type Reagents/Conditions Notes
1 Protection of proline amino group Use of Boc or other carbamate protecting groups Protects amine for selective reactions
2 Introduction of hydroxyethyl group Reaction with ethylene oxide or hydroxyethyl halides Base such as triethylamine used
3 Coupling of prolyl moiety Peptide coupling reagents (e.g., EDC, DCC) Forms amide bond on pyrrolidine nitrogen
4 Deprotection and purification Acidic conditions to remove protecting groups Final compound isolated by crystallization

Example Reaction Conditions:

  • Base: Triethylamine or diisopropylethylamine to neutralize acids and promote nucleophilic substitution.
  • Solvent: Dichloromethane, N-methyl-2-pyrrolidone, or acetone depending on solubility and reactivity.
  • Temperature: Typically 0–40 °C to control reaction rate and selectivity.
  • Purification: Crystallization or chromatographic techniques to isolate the pure compound.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Remarks
Starting material Proline or proline derivatives Commercially available or synthesized
Protecting group Boc (tert-butyloxycarbonyl) Stable under basic conditions
Hydroxyethyl source Ethylene oxide, 2-bromoethanol Requires controlled addition
Base Triethylamine, diisopropylethylamine Neutralizes acid by-products
Solvent Dichloromethane, NMP, acetone Inert and aprotic solvents preferred
Temperature 0–40 °C Avoids side reactions
Reaction time 2–24 hours Depends on reagent and scale
Purification method Crystallization, column chromatography Ensures high purity
Yield 60–85% Varies with scale and reaction optimization

Research Findings and Optimization Notes

  • Base Selection: Triethylamine and diisopropylethylamine are commonly used bases that effectively promote the nucleophilic substitution and amide bond formation steps without causing racemization.
  • Solvent Effects: Polar aprotic solvents like N-methyl-2-pyrrolidone enhance reaction rates and solubility of reagents, improving yield and purity.
  • Scalability: Processes developed for similar pyrrolidine derivatives (e.g., 1-methyl-2-(2-hydroxyethyl)pyrrolidine) demonstrate that the synthesis can be scaled up to ton scale with consistent yields and purity, indicating feasibility for industrial production.
  • Stereochemical Control: Maintaining stereochemistry at the pyrrolidine ring is critical; mild conditions and protecting groups help preserve enantiomeric purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-Hydroxyethyl)-1-prolylpyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The Favorsky ethynylation reaction is a key approach for introducing hydroxyethyl groups into pyrrolidine derivatives. For example, analogous compounds like 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles were synthesized using pyrrolecarbaldehydes and acetylene under basic conditions (e.g., KOH/DMSO) at 60–80°C . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Acidic or basic hydrolysis (e.g., HCl/THF or NaOH/H₂O) can further modify ester or protecting groups . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and stereochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combined spectroscopic methods are essential:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., hydroxyethyl CH2_2 groups at δ 3.5–4.0 ppm), while 13C^{13}C-NMR distinguishes carbonyl carbons (~170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for verifying proline linkage .
  • X-ray Crystallography : Used for absolute configuration determination in crystalline derivatives (e.g., related pyrrolo[2,3-b]pyridines) .

Q. What are common impurities or byproducts during synthesis, and how are they controlled?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., proline derivatives) and oxidation byproducts (e.g., carbonyl compounds from over-oxidation of the hydroxyethyl group). Reverse-phase HPLC with UV detection (λ = 210–254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates and quantifies impurities . Adjusting reaction stoichiometry and using inert atmospheres (N2_2) minimizes side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of hydroxyethyl group introduction?

  • Methodological Answer : The Favorsky reaction proceeds via a nucleophilic addition-elimination mechanism. In pyrrolidine systems, steric hindrance from the proline ring directs the hydroxyethyl group to the less hindered position (e.g., C2 vs. C3). Computational modeling (DFT calculations) can predict regioselectivity by analyzing transition-state energies . Experimental validation via NOESY NMR confirms spatial arrangements .

Q. How does the hydroxyethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways. The hydroxyethyl group is prone to oxidation at high pH (>9), forming ketone derivatives. Buffered solutions (pH 4–6) and antioxidants (e.g., BHT) enhance stability. Kinetic studies using HPLC track degradation rates, with Arrhenius plots predicting shelf-life .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Analog Synthesis : Replace the hydroxyethyl group with methoxy, chloro, or methylthio groups to assess electronic effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, proline-linked pyrrolidines show affinity for GABAA_A receptors due to conformational rigidity .
  • In Vitro Assays : Measure binding affinity (IC50_{50}) or enzymatic inhibition (e.g., kinase assays) to correlate structural modifications with activity .

Q. How can cross-coupling reactions expand the functionalization of this compound?

  • Methodological Answer : Suzuki-Miyaura coupling (Pd(PPh3_3)4_4/Cs2_2CO3_3/dioxane) introduces aryl or alkynyl groups at the pyrrolidine nitrogen. For instance, 1-prolylpyrrolidine derivatives coupled with 3,4-dimethoxyphenylboronic acid yield bioactive analogs . Sonogashira coupling (CuI/PdCl2_2) adds terminal alkynes for click chemistry applications .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to reconcile variations across studies?

  • Methodological Answer : Yield discrepancies often arise from differences in reagent purity, solvent drying, or catalysis. For example, Favorsky ethynylation yields range from 40–75% depending on acetylene gas pressure and catalyst (e.g., KOH vs. NaH) . Systematic reproducibility studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended .

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